![molecular formula C16H21N3O5S B14468733 N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline CAS No. 65734-76-1](/img/structure/B14468733.png)
N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline is a complex organic compound that features a unique combination of a nitrophenyl group, a sulfanyl linkage, and a dipeptide structure composed of D-valine and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline typically involves the coupling of 2-nitrobenzenesulfenyl chloride with D-valyl-L-proline. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection and deprotection of amino groups to ensure selective reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) and dimethylformamide (DMF).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamides or sulfoxides.
Scientific Research Applications
N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interaction.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanyl linkage provides additional binding affinity through thiol interactions .
Comparison with Similar Compounds
- N-[(2-Nitrophenyl)sulfonyl]-D-alanine
- N-[(2-Nitrophenyl)sulfanyl]-D-asparagine
- N-[(2-Nitrophenyl)sulfanyl]-L-proline
Comparison: N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline is unique due to its specific dipeptide structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and binding affinity to target proteins .
Properties
CAS No. |
65734-76-1 |
|---|---|
Molecular Formula |
C16H21N3O5S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-1-[(2R)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O5S/c1-10(2)14(15(20)18-9-5-7-12(18)16(21)22)17-25-13-8-4-3-6-11(13)19(23)24/h3-4,6,8,10,12,14,17H,5,7,9H2,1-2H3,(H,21,22)/t12-,14+/m0/s1 |
InChI Key |
LHIOHMDJARARHM-GXTWGEPZSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCC[C@H]1C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


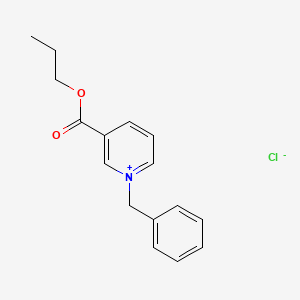
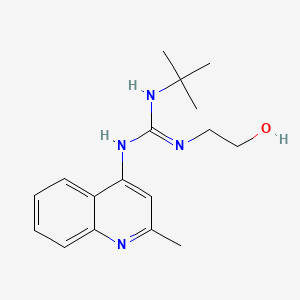

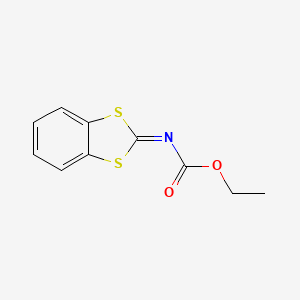
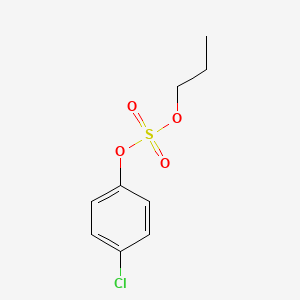
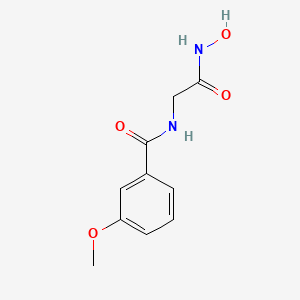



![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)

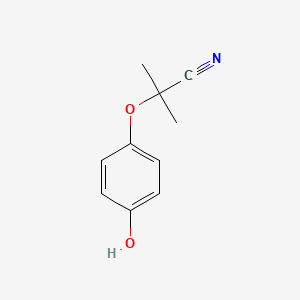
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
